ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4'-bipiperidine-1'-carboxylate
Overview
Description
Ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate is a complex organic compound that features a benzoyl group substituted with methoxy and dimethyl groups, linked to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: The starting material, 4-methoxy-3,5-dimethylbenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling with Bipiperidine: The benzoyl chloride intermediate is then reacted with 1,4’-bipiperidine in the presence of a base such as triethylamine to form the desired bipiperidine derivative.
Esterification: The final step involves esterification with ethanol under acidic conditions to yield ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups on the benzoyl ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Studies: Used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,5-dimethylbenzoyl chloride: A precursor in the synthesis of the target compound.
1,4’-Bipiperidine: The core structure that forms part of the target compound.
Ethyl 3-(4-methoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate: A similar compound with a different substitution pattern on the benzoyl ring.
Uniqueness
Ethyl 3-(4-methoxy-3,5-dimethylbenzoyl)-1,4’-bipiperidine-1’-carboxylate is unique due to the specific substitution pattern on the benzoyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-5-29-23(27)24-11-8-20(9-12-24)25-10-6-7-18(15-25)21(26)19-13-16(2)22(28-4)17(3)14-19/h13-14,18,20H,5-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBWZAPFHIWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC(=C(C(=C3)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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